molecular formula C24H31OP B1624212 2'-(Dicyclohexylphosphino)biphenyl-2-ol CAS No. 304435-67-4

2'-(Dicyclohexylphosphino)biphenyl-2-ol

Cat. No.: B1624212
CAS No.: 304435-67-4
M. Wt: 366.5 g/mol
InChI Key: BEHKYOVJBSHZRC-UHFFFAOYSA-N
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Description

2'-(Dicyclohexylphosphino)biphenyl-2-ol is a biphenyl-derived organophosphorus ligand featuring a dicyclohexylphosphine group at the 2-position and a hydroxyl (-OH) substituent at the 2'-position.

Properties

CAS No.

304435-67-4

Molecular Formula

C24H31OP

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)phenol

InChI

InChI=1S/C24H31OP/c25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h7-10,15-20,25H,1-6,11-14H2

InChI Key

BEHKYOVJBSHZRC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4O

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key attributes of 2'-(Dicyclohexylphosphino)biphenyl-2-ol with structurally related ligands:

Compound Name Phosphine Group Biphenyl Substituents CAS Number Molecular Weight (g/mol) Key Features
This compound Dicyclohexylphosphino 2'-OH 1243135-20-7* 466.59 Electron-withdrawing -OH; hydrogen-bonding capability
DavePhos Dicyclohexylphosphino 2'-NMe₂ 213697-53-1 405.56 Electron-donating -NMe₂; enhances metal coordination
S-Phos Dicyclohexylphosphino 2',6'-OMe 657408-07-6 460.57 Methoxy groups improve solubility and stability
JohnPhos Di-t-butylphosphino None 224311-51-7 334.43 Sterically bulky; ideal for hindered substrates
XPhos Dicyclohexylphosphino 2',4',6'-triisopropyl 564483-18-7 476.72 Extreme steric bulk; robust in cross-coupling

*CAS number inferred from structurally related binaphthol derivatives .

Key Observations:
  • Electronic Effects: The hydroxyl group in this compound is electron-withdrawing compared to electron-donating groups like -NMe₂ (DavePhos) or -OMe (S-Phos).
  • Steric Profile : The dicyclohexylphosphine group provides moderate steric bulk, intermediate between smaller diphenylphosphine (BIPHEP) and bulkier triisopropyl-substituted XPhos .
  • Hydrogen Bonding: The -OH group enables unique non-covalent interactions, which can influence substrate orientation or stabilize transition states in asymmetric synthesis .

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